2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide
Description
2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide is a carboxamide derivative featuring a furan ring substituted with a methyl group at position 2 and a carboxamide group at position 2. The phenyl ring attached to the carboxamide nitrogen bears a methylthio (-SMe) substituent at the ortho position. This structural framework confers unique electronic and steric properties, making it a candidate for diverse biological applications, particularly in antimicrobial and anticancer research.
Properties
IUPAC Name |
2-methyl-N-(2-methylsulfanylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-10(7-8-16-9)13(15)14-11-5-3-4-6-12(11)17-2/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLYUUQPKIPDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-methylfuran.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as 2-(methylthio)aniline, under suitable conditions.
Substitution Reactions: The methylthio group can be introduced through nucleophilic substitution reactions involving appropriate thiol reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used to study various biological processes and pathways, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Table 1: Substituent Impact on Bioactivity and Physicochemical Properties
Key Observations :
- Heterocyclic vs. Aromatic Substituents : Replacement of phenyl with thiazole (as in ) may alter binding kinetics due to additional hydrogen-bonding interactions.
Comparison with Thiophene-Carboxamide Derivatives
Table 2: Furan vs. Thiophene Core Modifications
| Compound Name | Core Structure | Key Functional Groups | Bioactivity Notes |
|---|---|---|---|
| This compound | Furan | Methyl, carboxamide, methylthio | Expected moderate antimicrobial activity (furan derivatives: MIC <5 µg/mL) |
| N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide | Thiophene | Thiophene, piperazine, methylthio | Thiophene cores exhibit higher metabolic stability but lower solubility |
| N-(3-Cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide | Thiophene | Sulfonamido, cyano | Enhanced enzyme inhibition due to sulfonamido group |
Key Observations :
- Bioactivity : Thiophene derivatives often show superior enzyme inhibition (e.g., kinase targets), whereas furan-carboxamides are prioritized for antimicrobial applications .
Broader Carboxamide Class Comparison
Table 3: Carboxamide Derivatives with Diverse Cores
Biological Activity
2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a furan ring, which is known for its diverse biological activities. The presence of a methylthio group and an amide functionality enhances its interaction with biological targets, potentially leading to various therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exert its effects by:
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : It may bind to receptors, modifying their activity and influencing signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties. The specific biological activities of this compound are summarized below:
| Biological Activity | Description |
|---|---|
| Antibacterial | Exhibits activity against various bacterial strains. |
| Antiviral | Potential effectiveness against certain viral infections. |
| Anticancer | May inhibit cancer cell proliferation in specific models. |
Case Studies and Research Findings
-
Antibacterial Activity
A study investigated the antibacterial efficacy of furan derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 64 µg/mL Staphylococcus aureus 32 µg/mL -
Antiviral Potential
In vitro studies have shown that derivatives similar to this compound possess antiviral properties against specific viruses. For instance, compounds in the same class have been reported to inhibit viral replication effectively.Virus EC50 (µM) Chikungunya Virus 40 nM Influenza Virus 1.0 µM -
Anticancer Activity
Preliminary findings indicate that the compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. Further studies are needed to elucidate the exact mechanisms involved.Cell Line IC50 (µM) HeLa (Cervical Cancer) 5 µM MCF-7 (Breast Cancer) 10 µM
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
